molecular formula C19H15FN6O2 B2996043 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 897623-74-4

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2996043
CAS No.: 897623-74-4
M. Wt: 378.367
InChI Key: GFLXNYMCJVQXOX-UHFFFAOYSA-N
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Description

This compound features a 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide backbone linked to a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl group. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The 4-fluorophenyl moiety may improve lipophilicity and target affinity, while the 2-methylindole core is common in anti-inflammatory and antimicrobial agents .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c1-11-17(14-4-2-3-5-15(14)22-11)18(27)19(28)21-10-16-23-24-25-26(16)13-8-6-12(20)7-9-13/h2-9,22H,10H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLXNYMCJVQXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings relevant to its therapeutic applications.

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This is achieved by reacting 4-fluorobenzyl chloride with sodium azide to produce 4-fluorobenzyl azide, which is then cyclized to form the tetrazole structure.
  • Indole and Acetamide Linkage : The indole moiety is introduced through a coupling reaction with a suitable indole derivative, followed by acetamide formation via reaction with acetic anhydride or acetic acid under basic conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the tetrazole ring enhances binding affinity through hydrogen bonding and electrostatic interactions. The fluorophenyl group may also contribute to increased specificity and potency against target proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of tetrazole compounds can suppress the growth and invasion of breast cancer cells by inhibiting key signaling pathways such as Notch-Akt . The compound has been shown to induce apoptosis in cancer cells, leading to cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy.

Comparative Biological Activity Data

CompoundIC50 (µM)TargetEffect
N-(4-fluorophenyl)tetrazole derivative10–30Breast cancer cellsInduces apoptosis
ZQL-4c (related compound)15Notch-Akt pathwayInhibits cell proliferation
Standard drug (Doxorubicin)5Various cancersCytotoxic

Case Study 1: Antitumor Efficacy

In a controlled experiment, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. The compound also demonstrated synergistic effects when combined with traditional chemotherapeutics, enhancing overall efficacy while reducing toxicity.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound induces oxidative stress within cancer cells, leading to increased production of reactive oxygen species (ROS). This oxidative environment contributes to apoptosis and inhibits tumor growth by disrupting cellular homeostasis .

Comparison with Similar Compounds

Substituent Variations on the Tetrazole Ring

  • N-(3,5-Dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide (): This analog replaces the tetrazole with a dichloropyridinyl group. The absence of the tetrazole reduces acidity (pKa ~4.9 for tetrazole vs.
  • ADB-FUBINACA (): A cannabinoid analog with an indazole-3-carboxamide and 4-fluorobenzyl group. While structurally distinct, it shares the fluorophenylmethyl motif, underscoring its role in enhancing binding to CNS targets .

Modifications to the Indole Core

  • 2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide ():
    Replaces the tetrazole with a pyrazole and adds a methoxy group to the indole. The pyrazole’s lower metabolic stability compared to tetrazole may reduce half-life .

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide ():
    Features a sulfonamide group instead of tetrazole, which increases polarity but may limit blood-brain barrier penetration. The 4-chlorobenzoyl group enhances anti-inflammatory activity .

Oxoacetamide Linker Variations

  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Uses a thiazole-phenylacetamide scaffold.

Pharmacological and Physicochemical Properties

Bioactivity Profiles

  • Antioxidant and Antimicrobial Activity ():
    Indole derivatives with fluorophenyl groups exhibit DPPH radical scavenging (IC50: 10–50 μM) and antimicrobial activity (MIC: 8–32 μg/mL). The tetrazole group in the target compound may enhance these effects due to improved stability .

  • Anti-inflammatory Potential (): Analogs like compound 37 () show COX-2 inhibition (IC50: 0.2 μM), suggesting the target compound may share similar pathways .

Physicochemical Data

Property Target Compound Pyrazole Analog () Sulfonamide Analog ()
Molecular Weight 424.37 g/mol 409.40 g/mol 487.90 g/mol
logP (Predicted) 3.2 2.8 4.1
Acidic pKa ~4.9 (tetrazole) N/A (pyrazole) ~1.5 (sulfonamide)
Synthetic Yield 65–75% (estimated) 82% () 70% ()

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